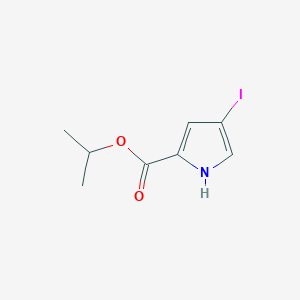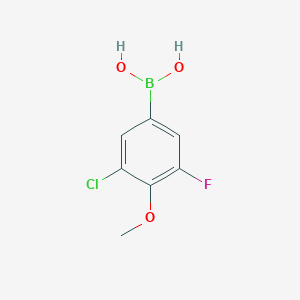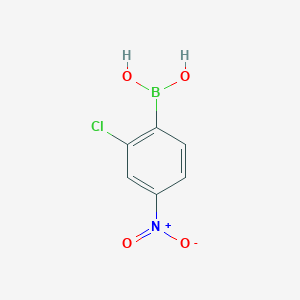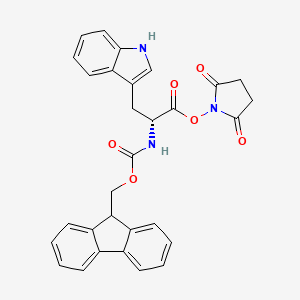amine CAS No. 1342125-37-4](/img/structure/B1456154.png)
[4-(Ethylsulfanyl)butan-2-yl](methyl)amine
説明
“4-(Ethylsulfanyl)butan-2-ylamine” is a chemical compound with the CAS Number: 1342125-37-4 . It has a molecular weight of 147.28 and its IUPAC name is 4-(ethylsulfanyl)-N-methyl-2-butanamine .
Molecular Structure Analysis
The InChI code for 4-(Ethylsulfanyl)butan-2-ylamine is 1S/C7H17NS/c1-4-9-6-5-7(2)8-3/h7-8H,4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(Ethylsulfanyl)butan-2-ylamine is a liquid at room temperature .科学的研究の応用
Synthesis and Chemical Applications
Chemical Synthesis and Heterocyclic Compounds : The utility of compounds similar to "4-(Ethylsulfanyl)butan-2-ylamine" in chemical synthesis, particularly in the formation of heterocyclic compounds, is significant. For example, tert-butanesulfinamide has been highlighted for its role in the stereoselective synthesis of amines and their derivatives, indicating the importance of sulfur-containing amines in synthesizing structurally diverse N-heterocycles (Philip et al., 2020). This suggests that derivatives of "4-(Ethylsulfanyl)butan-2-ylamine" could potentially serve as intermediates or reactants in similar synthetic pathways.
Advanced Oxidation Processes : In environmental science, advanced oxidation processes (AOPs) are used to degrade nitrogen-containing compounds, including amines. These processes are effective in mineralizing compounds that are resistant to conventional degradation methods, indicating the relevance of studying compounds like "4-(Ethylsulfanyl)butan-2-ylamine" in the context of environmental remediation (Bhat & Gogate, 2021).
Environmental Impact and Treatment
Degradation of Hazardous Compounds : The degradation pathways and environmental fate of chemical warfare agent degradation products, including those related to nitrogen mustards and sulfur mustards, have been extensively reviewed. While not directly related to "4-(Ethylsulfanyl)butan-2-ylamine," this research underscores the complexity of degrading nitrogen- and sulfur-containing organics in the environment (Munro et al., 1999).
Water Treatment and Safety : The occurrence and fate of parabens in aquatic environments, as reviewed by Haman et al. (2015), provide insights into the behavior of organic compounds, including amines, in water. This research highlights the challenges of detecting and removing such compounds from the environment, relevant to the study of "4-(Ethylsulfanyl)butan-2-ylamine" derivatives (Haman et al., 2015).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H227, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
特性
IUPAC Name |
4-ethylsulfanyl-N-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-4-9-6-5-7(2)8-3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIOTTMJJHXBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Ethylsulfanyl)butan-2-yl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1456074.png)


![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)
![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)
![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)
![2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine](/img/structure/B1456082.png)


![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
